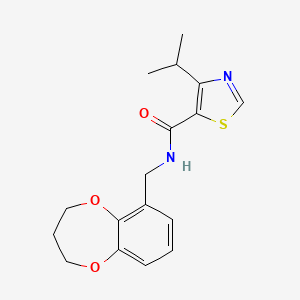![molecular formula C11H17N3O B7043219 [(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol](/img/structure/B7043219.png)
[(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol is a chemical compound with a complex structure that includes a cyclopentyl ring, a pyrazine moiety, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol typically involves multiple steps, starting from readily available starting materials. One common approach is the asymmetric hydroboration of a trisubstituted alkene, followed by further functionalization to introduce the pyrazine moiety . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrazine moiety can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The amino group on the pyrazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]aldehyde or [(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]carboxylic acid.
Scientific Research Applications
[(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol involves its interaction with specific molecular targets. The pyrazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also influence cellular signaling pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentyl derivatives and pyrazine-containing molecules. Examples include:
- [(1R,3S)-3-(2-Amino-6-chloro-9H-purin-9-yl)cyclopentyl]methanol
- [(1R,3S)-3-Methyl-1-(trimethylsilyl)cyclopentyl]methanol
Uniqueness
[(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol is unique due to its specific stereochemistry and the presence of both a cyclopentyl ring and a pyrazine moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-11(13-5-4-12-8)14-10-3-2-9(6-10)7-15/h4-5,9-10,15H,2-3,6-7H2,1H3,(H,13,14)/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEDDFXBQNCSLM-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1NC2CCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN=C1N[C@H]2CC[C@H](C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyrimidine-5-carboxamide](/img/structure/B7043139.png)

![N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-4-propan-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7043155.png)
![N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-1,2-thiazole-3-carboxamide](/img/structure/B7043162.png)
![2,2-Dimethyl-1-[3-[methyl-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]but-3-en-1-one](/img/structure/B7043169.png)
![N-[1-(3-hydroxy-3-methylcyclobutanecarbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide](/img/structure/B7043170.png)
![N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B7043173.png)

![4-propan-2-yl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7043182.png)
![4-oxo-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-6,7-dihydro-5H-1-benzofuran-3-carboxamide](/img/structure/B7043209.png)
![[3-Propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol](/img/structure/B7043215.png)
![N-[[2-(trifluoromethyl)pyridin-4-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-amine](/img/structure/B7043223.png)
![(3S,4R)-4-[(3-iodopyridin-2-yl)amino]oxolan-3-ol](/img/structure/B7043233.png)

